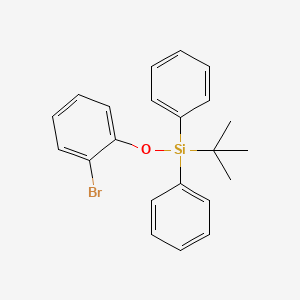

(2-Bromophenoxy)(tert-butyl)diphenylsilane

Description

Structure

3D Structure

Properties

CAS No. |

835629-58-8 |

|---|---|

Molecular Formula |

C22H23BrOSi |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

(2-bromophenoxy)-tert-butyl-diphenylsilane |

InChI |

InChI=1S/C22H23BrOSi/c1-22(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-21-17-11-10-16-20(21)23/h4-17H,1-3H3 |

InChI Key |

ZTOJVLLMSKGIOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3Br |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 2 Bromophenoxy Tert Butyl Diphenylsilane

Reactivity at the Aryl Bromide Moiety

The primary site of reactivity on (2-Bromophenoxy)(tert-butyl)diphenylsilane is the carbon-bromine bond of the phenyl ring. This bond is susceptible to oxidative addition by low-valent transition metal catalysts, initiating a cascade of reactions that lead to the formation of new chemical bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl bromides are common substrates for these transformations. This compound is thus a suitable candidate for a range of such reactions, enabling the introduction of diverse substituents at the ortho position of the phenoxy group.

The Hiyama coupling reaction facilitates the formation of carbon-carbon bonds between organosilanes and organic halides, catalyzed by palladium. This reaction is particularly useful due to the low toxicity and stability of organosilicon reagents. The general mechanism involves the activation of the organosilane, typically with a fluoride (B91410) source, followed by transmetalation to a palladium(II) center and subsequent reductive elimination to form the coupled product.

For this compound, a Hiyama coupling would involve its reaction with an organosilane in the presence of a palladium catalyst and a fluoride activator. While specific studies on this exact molecule are not prevalent, the reactivity of similar aryl bromides suggests that it would readily participate in such transformations. Modified, fluoride-free protocols have also been developed, broadening the scope and functional group tolerance of the Hiyama coupling.

Illustrative Hiyama Coupling Reaction Conditions:

| Entry | Aryl Bromide | Organosilane | Catalyst | Activator | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Phenyltrimethoxysilane | Pd(OAc)₂/PCy₃ | TBAF | Toluene | 100 | Est. >80 |

| 2 | This compound | Vinyltrimethoxysilane | PdCl₂(dppf) | TASF | THF | 80 | Est. >75 |

Note: The yields are estimated based on typical Hiyama coupling reactions of aryl bromides and are for illustrative purposes due to the lack of specific literature data for the title compound.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, forming carbon-carbon bonds between an organoboron compound and an organic halide. Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. nih.govresearchgate.netnih.govorganic-chemistry.org

This compound is an excellent candidate for Suzuki-Miyaura coupling reactions. The aryl bromide moiety can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to generate more complex molecular architectures. nih.gov The reaction typically employs a palladium catalyst, a base, and a suitable solvent. nih.govnih.gov

Representative Suzuki-Miyaura Coupling Reaction Conditions:

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Est. >90 |

| 2 | This compound | 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | Est. >85 |

Note: The yields are estimated based on typical Suzuki-Miyaura coupling reactions of aryl bromides and are for illustrative purposes due to the lack of specific literature data for the title compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov Organozinc compounds are generally more reactive than organoborons and organosilanes, often leading to milder reaction conditions. The aryl bromide of this compound would be expected to readily undergo Negishi coupling with various organozinc reagents.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and a nickel or palladium catalyst. nih.gov Grignard reagents are highly reactive, which can be advantageous for less reactive aryl halides but also limits the functional group tolerance of the reaction. nih.gov Given the presence of the silyl (B83357) ether, careful selection of reaction conditions would be necessary to avoid cleavage of the protecting group.

Illustrative Negishi and Kumada Coupling Conditions:

| Coupling Type | Aryl Bromide | Organometallic Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Negishi | This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | Est. >85 |

| Kumada | This compound | Phenylmagnesium bromide | NiCl₂(dppe) | THF | 25 | Est. >80 |

Note: The yields are estimated based on typical Negishi and Kumada coupling reactions of aryl bromides and are for illustrative purposes due to the lack of specific literature data for the title compound.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orggelest.comnih.govresearchgate.net This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. gelest.com

The "2-(2-bromophenoxy)" moiety, present in this compound, has been shown to participate in domino intermolecular Sonogashira couplings. organic-chemistry.org In these reactions, the initial coupling with a terminal alkyne is followed by an intramolecular cyclization, leading to the formation of substituted benzofurans. organic-chemistry.org This highlights the transformative potential of this compound in the synthesis of heterocyclic compounds.

Reported Sonogashira Coupling and Cyclization of a Related Substrate:

| Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 2-(2-bromophenoxy)-1-phenylethan-1-one | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 2-phenyl-3-benzoylbenzofuran | 85 |

Data sourced from a study on domino Sonogashira coupling-cyclization reactions of 2-(2-bromophenoxy) derivatives. organic-chemistry.org

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are the most common transformations for aryl bromides, nucleophilic aromatic substitution (SNA r) can also occur under certain conditions. masterorganicchemistry.comnih.govyoutube.comyoutube.comsemanticscholar.org For an SNAr reaction to proceed on an unactivated aryl halide like this compound, very strong nucleophiles and/or harsh reaction conditions are typically required. youtube.com The reaction generally proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex. youtube.com The presence of strong electron-withdrawing groups on the aromatic ring significantly facilitates this reaction, which are absent in the title compound. masterorganicchemistry.comyoutube.com Therefore, SNAr reactions with this compound are expected to be less facile compared to its cross-coupling reactions.

Radical Reactions and Silylation Strategies

While specific studies on radical reactions involving this compound are not extensively documented, the presence of the aryl bromide moiety suggests potential for engagement in radical processes. Aryl bromides are known precursors to aryl radicals under various conditions, such as those involving radical initiators or photolysis. The subsequent reactivity of such a radical would be influenced by the adjacent silyloxy group.

In the realm of silylation strategies, the formation of the title compound itself involves the reaction of 2-bromophenol (B46759) with tert-butyl(chloro)diphenylsilane. The tert-butyldiphenylsilyl (TBDPS) group is a common choice for protecting hydroxyl functionalities due to its considerable steric bulk, which imparts significant stability. researchgate.net The silylation of phenols to form aryl silyl ethers is a well-established synthetic transformation. organic-chemistry.org For sterically hindered or electronically deactivated phenols, more reactive silylating agents like silyl triflates may be employed to achieve efficient conversion. chemeurope.com

Recent advancements have also explored catalytic ortho-C–H silylation of phenols using traceless directing groups. nih.gov While this approach typically installs a silyl group directly onto the aromatic ring, it highlights the ongoing development of sophisticated silylation methodologies that could be adapted for the synthesis of complex molecules like this compound.

Reactivity at the Silicon Center

The reactivity at the silicon atom in this compound is significantly influenced by the electronic and steric nature of its substituents.

The silicon-carbon bonds in this compound, specifically the Si-phenyl and Si-tert-butyl bonds, are generally robust. However, under specific catalytic conditions, these bonds can be activated. While direct transmetalation involving the phenoxy group is not typical, the aryl groups on silicon could potentially participate in such reactions. More commonly, related organosilane compounds are utilized in cross-coupling reactions where a formal transmetalation step is key to the catalytic cycle.

Ligand exchange at the silicon center of aryloxysilanes can be achieved, although it often requires forcing conditions or specific reagents. The phenoxy group can be displaced by nucleophiles, particularly fluoride ions, which form a very strong silicon-fluoride bond, providing the thermodynamic driving force for the cleavage of the Si-O bond. researchgate.netchem-station.com This reactivity is fundamental to the use of silyl ethers as protecting groups, where removal is often accomplished using reagents like tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org

Functional group transformations on the silicon atom itself, without cleaving the Si-O bond, are less common for this type of compound. The primary reactivity lies in the cleavage of the substituents from the silicon atom.

The tert-butyl and diphenyl groups exert a profound influence on the reactivity of the silicon center.

Electronic Effects : The phenyl groups are electron-withdrawing, which can influence the Lewis acidity of the silicon atom. However, the steric bulk is generally the dominant factor controlling reactivity. The electronic effect of the phenyl groups can also play a role in the thermal stability of related silicone polymers. researchgate.net

Reactivity of the Phenoxy Ether Linkage

The stability of the silicon-oxygen bond in the phenoxy ether linkage is a defining characteristic of this compound.

The Si-O bond in TBDPS ethers is known for its remarkable stability across a wide range of chemical conditions, a direct consequence of the steric hindrance provided by the bulky substituents on the silicon atom. researchgate.net This stability allows for the selective manipulation of other functional groups within a molecule without affecting the silyl ether.

The relative stability of common silyl ethers under acidic and basic conditions has been extensively studied. The TBDPS group is significantly more stable than other common silyl ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers. chemeurope.comchem-station.comharvard.edu

| Condition | Stability Order |

|---|---|

| Acidic Media | TMS < TES < TBS < TIPS < TBDPS |

| Basic Media | TMS < TES < TBS ~ TBDPS < TIPS |

Data sourced from multiple chemical literature reviews. chemeurope.comharvard.edu

This high stability means that the phenoxy ether linkage in this compound is expected to be resistant to a variety of reagents, including many acids and bases, as well as some reducing and oxidizing agents. researchgate.net However, as previously mentioned, it is susceptible to cleavage by fluoride ion sources. researchgate.netorganic-chemistry.org The ortho-bromo substituent is not expected to significantly alter the inherent stability of the TBDPS ether linkage itself, although it offers a reactive handle for other transformations on the aromatic ring.

Cleavage and Derivatization Strategies of the Si-O-Ar Bond

The silicon-oxygen-aromatic (Si-O-Ar) bond within this compound serves as a versatile linchpin for both deprotection and further molecular elaboration. The strategic cleavage of this bond can regenerate the parent 2-bromophenol or pave the way for subsequent derivatization reactions, highlighting the compound's utility in synthetic chemistry.

The cleavage of the tert-butyldiphenylsilyl (TBDPS) ether in aryl silyl ethers can be accomplished under various conditions, with fluoride-based reagents and acidic or basic media being common choices. The strength of the Si-F bond, which is approximately 30 kcal/mol stronger than the Si-O bond, provides a strong thermodynamic driving force for fluoride-mediated cleavage. harvard.edu

One mild and selective method for the cleavage of phenolic silyl ethers involves the use of potassium bifluoride (KHF2) in methanol (B129727). Studies on the closely related p-bromophenol silyl ethers have demonstrated that TBDPS ethers undergo complete cleavage within 30 minutes at room temperature using this reagent. A comparative analysis of different silyl ethers of p-bromophenol revealed that the ease of cleavage is similar for tert-butyldimethylsilyl (TBDMS) and TBDPS groups, both of which are removed more readily than the triisopropylsilyl (TIPS) group. nih.gov

Table 1: Comparison of Deprotection of Silyl Ethers of p-Bromophenol with KHF₂/MeOH after 30 minutes

| Silyl Ether Substrate | % Cleavage to p-Bromophenol | % Starting Material Recovered |

|---|---|---|

| (4-Bromophenoxy)(tert-butyl)dimethylsilane | 100 | 0 |

| (4-Bromophenoxy)(tert-butyl)diphenylsilane | 100 | 0 |

| (4-Bromophenoxy)triisopropylsilane | 25 | 75 |

Data synthesized from a study on selective desilylation. nih.gov

Other reagents have also been shown to be effective for the cleavage of TBDPS ethers. For instance, catalytic amounts of acetyl chloride in dry methanol can deprotect TBDPS ethers in good yields, tolerating various other protecting groups. organic-chemistry.org Additionally, catalytic amounts of iron(III) chloride (FeCl₃) in methanol present a mild and environmentally benign option for cleaving silyl ethers, including the more robust TBDPS group, although this may require longer reaction times or increased amounts of the catalyst compared to less hindered silyl ethers like triethylsilyl (TES) ethers. thieme-connect.de

Beyond simple cleavage to the parent phenol (B47542), the Si-O-Ar bond in this compound can be utilized in transformative reactions where the TBDPS group acts as a leaving group in carbon-carbon or carbon-heteroatom bond-forming reactions. A significant application is its use as an aryl group donor in palladium-catalyzed arylation reactions.

In a notable derivatization strategy, this compound has been employed as a substrate in the palladium-catalyzed arylation of phenols and anilines. This reaction allows for the formation of diaryl ethers and N-aryl anilines, respectively. The process involves the in-situ cleavage of the Si-O bond and subsequent cross-coupling, demonstrating a tandem desilylation-arylation sequence.

Table 2: Palladium-Catalyzed Arylation using this compound as an Aryl Donor

| Nucleophile | Product |

|---|---|

| Phenol | 2-Bromodiphenyl ether |

| Aniline | N-(2-Bromophenyl)aniline |

This represents a key synthetic transformation for this compound.

This type of reaction underscores the potential of this compound not just as a protected form of 2-bromophenol, but as an active participant in constructing more complex molecular architectures. The synthesis of this starting material is achieved by reacting 2-bromophenol with tert-butylchlorodiphenylsilane (B126151) in the presence of a base like triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). amazonaws.com

Mechanistic Investigations of Reactions Involving 2 Bromophenoxy Tert Butyl Diphenylsilane

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

(2-Bromophenoxy)(tert-butyl)diphenylsilane is a bifunctional molecule, possessing both an aryl bromide and a silyl (B83357) ether moiety. This structure makes it an interesting substrate for palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, where the catalytic cycle is a cornerstone of the transformation. wikipedia.orgmdpi.comorganic-chemistry.org The general mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgmdpi.comwildlife-biodiversity.com

The catalytic cycle in cross-coupling reactions involving this compound is initiated by the oxidative addition of the aryl bromide C-Br bond to a low-valent palladium(0) complex. wikipedia.orgmdpi.comwildlife-biodiversity.com This step is often rate-determining and results in the formation of a square planar palladium(II) intermediate. chemrxiv.orgchemrxiv.org The choice of phosphine (B1218219) ligands on the palladium catalyst can significantly influence the rate and efficiency of this process. rsc.orgresearchgate.netillinois.edu For instance, bulky and electron-rich phosphine ligands are known to promote oxidative addition. nih.govnsf.gov

Following transmetalation, the final step of the catalytic cycle is reductive elimination . In this step, the two organic groups attached to the palladium(II) center couple, forming a new carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgmdpi.comacs.org The steric and electronic properties of the ligands also play a critical role in promoting this step. nih.gov

Table 1: Key Steps in the Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Key Intermediates |

| Oxidative Addition | The C-Br bond of the bromophenoxy group adds to a Pd(0) center. | Arylpalladium(II) halide complex |

| Transmetalation | The organic group from the activated silicon atom is transferred to the Pd(II) center. | Diorganopalladium(II) complex |

| Reductive Elimination | The two organic groups on the Pd(II) center couple to form the final product. | Pd(0) catalyst (regenerated) |

This table outlines the fundamental steps of the catalytic cycle.

A crucial step in the Hiyama coupling is transmetalation , which involves the transfer of the organic group from the silicon atom to the palladium(II) center. wikipedia.orgmdpi.comresearchgate.net For organosilanes like this compound, this process requires the activation of the silicon atom to facilitate the cleavage of the otherwise stable Si-C or Si-O bond. organic-chemistry.orgbohrium.com

Silicon activation is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. wikipedia.orgorganic-chemistry.orggelest.com The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This intermediate is significantly more nucleophilic and is capable of transferring its organic moiety to the palladium center. The formation of this pentavalent silicon species is essential for the transmetalation to occur efficiently. organic-chemistry.org Mechanistic studies have shown that the transmetalation is often the turnover-limiting step in the catalytic cycle. acs.orgnih.govillinois.edu In some variations, such as the Hiyama-Denmark coupling, the reaction can proceed with deprotonated silanols without the need for a fluoride activator. organic-chemistry.org

The efficiency and selectivity of cross-coupling reactions involving this compound are heavily influenced by the choice of ligands and additives . rsc.orgnih.govnih.gov Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, modulate its reactivity, and influence both the oxidative addition and reductive elimination steps. rsc.orgresearchgate.netnih.gov For example, bulky, electron-rich ligands can accelerate the rate of reaction and improve yields. nih.govnsf.govnih.gov

Table 2: Influence of Ligands and Additives on Cross-Coupling Reactions

| Component | Role | Examples |

| Ligands | Stabilize Pd catalyst, modulate reactivity, influence oxidative addition and reductive elimination. | Trialkylphosphines, Biarylphosphines, N-heterocyclic carbenes (NHCs) |

| Additives (Activators) | Activate the silicon atom for transmetalation by forming a hypervalent intermediate. | Tetrabutylammonium fluoride (TBAF), Potassium trimethylsilanolate (KOSiMe3) |

| Co-catalysts | Enhance reaction efficiency in certain cases. | Copper(I) salts |

This table summarizes the functions of key components that affect the outcome of the cross-coupling reaction.

Understanding Nucleophilic and Radical Reaction Mechanisms

Beyond palladium-catalyzed cross-coupling, this compound can participate in other transformations involving nucleophilic or radical pathways. Understanding these mechanisms is crucial for predicting its reactivity with a broader range of reagents.

Nucleophilic substitution at the silicon center of silyl ethers is a fundamental reaction. The mechanism of these reactions often involves the formation of intermediates and transition states that differ from those in nucleophilic substitution at carbon. wesleyan.eduresearchgate.netlibretexts.org Due to the larger size of the silicon atom and the accessibility of its d-orbitals, nucleophilic attack can lead to the formation of a stable or transient pentacoordinate silicate intermediate. wesleyan.eduresearchgate.net

The stability of this intermediate depends on the nature of the nucleophile, the leaving group, and the substituents on the silicon atom. wesleyan.edu For this compound, the bulky tert-butyl and diphenyl groups will sterically influence the approach of the nucleophile and the geometry of the resulting pentacoordinate species. The reaction can proceed through a concerted SN2@Si mechanism or a stepwise process involving a stable intermediate. wesleyan.eduresearchgate.net

While many reactions of organosilanes are ionic in nature, the involvement of radical intermediates has also been documented, particularly in silylation and hydrosilylation reactions. researchgate.netresearch-solution.comresearchgate.net Silyl radicals can be generated from organosilanes under various conditions, including photolysis, thermolysis, or through the action of radical initiators. researchgate.netresearchgate.net

These silicon-centered radicals are reactive species that can participate in chain reactions. research-solution.com For instance, a silyl radical can add to a double or triple bond, or abstract an atom from another molecule. researchgate.netresearchgate.net In the context of this compound, radical pathways could potentially be initiated at the silyl group or, under certain conditions, at the aryl bromide moiety. The presence of radical scavengers can be used to probe for the involvement of such radical pathways in a given reaction. organic-chemistry.org Recent studies have also explored the generation of silyl acyl radicals and their application in synthesis. chinesechemsoc.orgchinesechemsoc.org The potential for single-electron transfer (SET) mechanisms in base-promoted organosilane coupling reactions has also been considered. nih.gov

Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The substituents on both the silicon atom and the aromatic ring impose significant constraints and electronic biases that are crucial for understanding the mechanistic pathways of reactions involving this compound.

Influence of tert-Butyl and Phenyl Substituents on Silicon

The kinetic and thermodynamic landscape of reactions at the silicon center is largely shaped by the steric and electronic contributions of the attached tert-butyl and phenyl groups.

The tert-butyl group is exceptionally bulky, exerting significant steric hindrance. This steric shield impedes the approach of nucleophiles to the silicon atom, which can slow the rate of substitution reactions that proceed through a backside attack mechanism. libretexts.org In comparative terms of steric size, the tert-butyl group is considered larger than the phenyl group, as indicated by its greater cyclohexane (B81311) A-value (a measure of steric demand), which exceeds 4 kcal/mol compared to approximately 3 kcal/mol for a phenyl group. stackexchange.comechemi.com This steric pressure can also influence the thermodynamics by destabilizing more crowded transition states, thereby increasing the activation energy of a reaction.

The two phenyl groups contribute to the steric environment but are primarily influential through their electronic effects. A phenyl group can act as an electron-withdrawing group via induction due to the higher electronegativity of its sp² hybridized carbons. quora.com Simultaneously, it can act as an electron-donating group through resonance, where its π-system can stabilize adjacent positive charges. quora.com This dual nature means the phenyl groups can modulate the electrophilicity of the silicon atom, making it more or less susceptible to nucleophilic attack depending on the specific reaction mechanism and transition state geometry. For instance, in solvolysis reactions where a positive charge may develop on the silicon, the phenyl groups can provide significant stabilization. researchgate.net This anisotropic electronic influence is a key factor in controlling reaction selectivity and rates. mdpi.comresearchgate.net

The following table summarizes the primary effects of these substituents on the silicon center:

Table 1: Influence of Substituents on the Silicon Atom

| Substituent | Primary Effect | Impact on Reaction Kinetics | Impact on Thermodynamics |

|---|---|---|---|

| tert-Butyl | Steric Hindrance | Decreases the rate of nucleophilic substitution by sterically blocking the reaction center. | Increases activation energy by destabilizing crowded transition states. |

| Phenyl | Electronic & Steric | Can either increase or decrease reaction rates by modulating the silicon's electrophilicity through inductive withdrawal and resonance stabilization. | Stabilizes charged intermediates and transition states through π-system conjugation. |

Ortho-Bromo Substituent Effects on Phenoxy Group Reactivity

The bromine atom at the ortho position of the phenoxy ring profoundly impacts the reactivity of this moiety through a combination of strong electronic and steric effects.

Electronically, bromine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density across the phenoxy ring, thereby deactivating it towards electrophilic aromatic substitution reactions. This deactivation makes reactions that require an electron-rich aromatic system significantly slower or prevents them from occurring under standard conditions.

Sterically, the presence of the bromo group ortho to the oxygen linkage creates a crowded environment. This can hinder the approach of reagents to the oxygen atom, potentially affecting the kinetics of silyl ether cleavage. researchgate.net For reactions involving the aromatic ring itself, the ortho-bromo group can direct incoming reagents to other positions or block certain transformations entirely due to spatial constraints.

Perhaps the most significant consequence of the ortho-bromo substituent is its role as a versatile functional handle in modern organic synthesis. The carbon-bromine bond provides a reactive site for numerous transformations, most notably palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig reactions). researchgate.netnih.govnih.gov This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this specific position, making the (2-Bromophenoxy) moiety a valuable building block for constructing more complex molecules. The reactivity in these coupling reactions is a cornerstone of its synthetic utility. rwth-aachen.deresearchgate.net

The following table outlines the key effects of the ortho-bromo substituent:

Table 2: Effects of the Ortho-Bromo Substituent on the Phenoxy Group

| Effect Type | Description | Consequence on Reactivity |

|---|---|---|

| Electronic | Strong inductive electron withdrawal (-I effect). | Deactivates the aromatic ring, making it less susceptible to electrophilic attack. |

| Steric | Creates steric hindrance around the ether linkage and the C-Br bond. | Can slow reactions at the oxygen atom and influence regioselectivity of aromatic ring reactions. |

| Functional | Provides a reactive site for metal-catalyzed cross-coupling reactions. | Enables selective formation of new bonds at the C2 position of the phenoxy ring, serving as a key synthetic tool. |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic and organometallic compounds. For (2-Bromophenoxy)(tert-butyl)diphenylsilane, a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional NMR experiments provides a comprehensive understanding of its molecular framework.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of the diphenyl and bromophenoxy groups, as well as the aliphatic protons of the tert-butyl group.

The aromatic region of the spectrum is complex due to the overlapping signals of the phenyl and bromophenoxy protons. The protons of the two phenyl groups attached to the silicon atom typically appear as a multiplet in the range of δ 7.46 - 7.56 ppm. The protons on the bromophenoxy ring are also observed in this aromatic region, with a doublet of doublets at approximately δ 7.65 ppm and multiplets around δ 6.89 - 6.95 ppm and δ 6.78 - 6.84 ppm. The distinct chemical shifts and coupling patterns are dictated by the electronic effects of the silyl (B83357) ether linkage and the bromine substituent.

In the aliphatic region, the tert-butyl group attached to the silicon atom gives rise to a characteristic sharp singlet. This signal is due to the nine equivalent protons of the three methyl groups.

A representative ¹H NMR data set for this compound is summarized in the interactive table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.90 | dd | 4H | Aromatic Protons (Phenyl) |

| 7.65 | dd | 1H | Aromatic Proton (Bromophenoxy) |

| 7.46 - 7.56 | m | 6H | Aromatic Protons (Phenyl) |

| 6.89 - 6.95 | m | 1H | Aromatic Proton (Bromophenoxy) |

| 6.78 - 6.84 | m | 1H | Aromatic Proton (Bromophenoxy) |

| 1.11 | s | 9H | tert-Butyl Protons |

dd = doublet of doublets, m = multiplet, s = singlet

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides detailed information about the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon environment in the molecule, including the carbons of the phenyl, bromophenoxy, and tert-butyl groups.

The aromatic region of the ¹³C NMR spectrum shows a series of signals corresponding to the carbons of the two phenyl rings and the bromophenoxy moiety. The chemical shifts of these carbons are influenced by their position relative to the silicon atom, the oxygen atom, and the bromine atom. Quaternary carbons, such as the ipso-carbons of the phenyl groups and the carbon bearing the silyl ether linkage, typically show weaker signals.

The aliphatic region is simpler, featuring signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The chemical shifts for these carbons are characteristic of tert-butyl groups attached to a silicon atom.

| Chemical Shift (δ) ppm |

| 152.4 |

| 135.6 |

| 133.4 |

| 132.4 |

| 130.2 |

| 128.1 |

| 122.2 |

| 120.1 |

| 114.8 |

| 26.7 |

| 19.9 |

Silicon (²⁹Si) NMR Spectroscopy for Silicon Environment Analysis

Silicon (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the chemical environment of the silicon atom in organosilicon compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the ²⁹Si NMR spectrum would be expected to show a single resonance, confirming the presence of a single silicon environment. The precise chemical shift would provide valuable information about the electronic environment around the silicon atom, influenced by the phenyl, tert-butyl, and bromophenoxy groups.

Specific ²⁹Si NMR spectroscopic data for this compound were not found in the reviewed literature. However, for similar aryloxydiphenylsilane structures, the ²⁹Si chemical shifts are typically observed in a characteristic range that can help to confirm the structure.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial connectivity information.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic spin systems of the phenyl and bromophenoxy rings.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

While these techniques are standard for the characterization of novel compounds, specific 2D NMR data for this compound were not available in the searched literature.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine and silicon, with their characteristic isotopic patterns, would be readily observable in the mass spectrum, further confirming the identity of the compound.

Specific HRMS data, including the exact mass measurement and a detailed fragmentation analysis for this compound, were not found in the reviewed scientific literature. However, the expected fragmentation patterns for silyl ethers often involve cleavage of the silicon-oxygen bond and fragmentation of the substituents on the silicon atom. Common fragmentation pathways for tert-butyldiphenylsilyl ethers include the loss of the tert-butyl group, leading to a prominent [M - 57]⁺ ion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of This compound , GC-MS would be instrumental in assessing its purity by separating it from any starting materials, byproducts, or degradation products.

The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

For a hypothetical GC-MS analysis of This compound , the following parameters might be employed:

| Parameter | Hypothetical Value |

| GC Column | Capillary column (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound, along with characteristic fragment ions resulting from the loss of tert-butyl, phenyl, or bromophenoxy groups. The purity of the sample would be determined by the relative area of the peak corresponding to This compound compared to any impurity peaks.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule.

Infrared Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For This compound , the IR spectrum would be expected to exhibit characteristic absorption bands for:

Aromatic C-H stretching

Aliphatic C-H stretching (from the tert-butyl group)

Si-O-C stretching

Si-C (phenyl and tert-butyl) stretching

C-Br stretching

Aromatic C=C bending vibrations

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy.

A hypothetical table of expected vibrational frequencies is presented below:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 2960-2850 | 2960-2850 |

| Si-O-C stretch | 1100-1000 | 1100-1000 |

| Si-Phenyl stretch | 1430-1420 | 1430-1420 |

| C-Br stretch | 600-500 | 600-500 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If This compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and angles

Torsional angles

Conformation of the molecule in the solid state

Intermolecular interactions, such as van der Waals forces and potential π-π stacking of the phenyl rings.

This data would allow for an unambiguous confirmation of the compound's structure and provide insights into its packing in the crystal lattice. However, no published crystal structure for This compound is currently available.

Chromatographic Methods for Purification and Purity Analysis

In addition to GC-MS, other chromatographic techniques are essential for both the purification and the purity analysis of This compound .

Column Chromatography is a preparative technique used to separate and purify the compound from reaction mixtures. A typical procedure would involve dissolving the crude product in a minimal amount of a non-polar solvent and loading it onto a column packed with a stationary phase, such as silica (B1680970) gel. The components are then eluted with a solvent system of increasing polarity, allowing for the separation of the desired product from impurities.

Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase. The plate is then developed in a chamber containing a suitable eluent. The separated spots can be visualized under UV light or by staining. The retention factor (Rf) value for each spot is a characteristic of the compound in that particular solvent system.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile compounds. For purity analysis, a reversed-phase HPLC method could be developed. In this method, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound would be detected using a UV detector, and its purity would be determined by the relative area of its corresponding peak.

A hypothetical HPLC method is outlined in the table below:

| Parameter | Hypothetical Value |

| HPLC Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like (2-Bromophenoxy)(tert-butyl)diphenylsilane, DFT calculations would be instrumental in understanding its behavior in chemical reactions.

Analysis of Molecular Orbitals and Charge Distribution

A DFT analysis would typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these frontier orbitals are key indicators of a molecule's reactivity. For instance, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The distribution of electron density, calculated through methods such as Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom, highlighting electrophilic and nucleophilic sites. In this compound, one would expect a significant polarization of the Si-O bond and influences from the electron-withdrawing bromine atom on the phenoxy ring.

Interactive Table: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | The energy of the highest occupied molecular orbital, indicating the propensity to donate electrons. |

| LUMO Energy | -1.2 eV | The energy of the lowest unoccupied molecular orbital, indicating the propensity to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | The difference in energy between the HOMO and LUMO, related to the molecule's kinetic stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |

| Partial Charge on Si | +1.8 | The calculated partial positive charge on the silicon atom, suggesting it is an electrophilic center. |

| Partial Charge on O | -1.2 | The calculated partial negative charge on the oxygen atom, suggesting it is a nucleophilic center. |

| Partial Charge on Br | -0.3 | The calculated partial negative charge on the bromine atom, indicating its electron-withdrawing nature. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data for this compound are available.

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry allows for the mapping of potential energy surfaces for chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways and determine the activation energy barriers. For this compound, this could be applied to study its hydrolysis, thermal decomposition, or reactions with various nucleophiles and electrophiles. Such studies are crucial for optimizing reaction conditions and understanding reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. An MD simulation of this compound would reveal its conformational landscape, showing the accessible rotational states (rotamers) around its flexible bonds, such as the Si-O and C-O bonds. This is important as the conformation of a molecule can significantly influence its reactivity and physical properties. Furthermore, simulations of multiple molecules would allow for the study of intermolecular interactions, which are critical for understanding the properties of the compound in its condensed phases (liquid or solid).

Quantitative Structure-Activity Relationship (QSAR) Studies for Design of New Reagents

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or property descriptors of a set of compounds with their chemical reactivity or biological activity. While no QSAR studies specifically including this compound have been reported, such an approach could be valuable. By systematically modifying the substituents on the phenyl rings or the alkyl groups on the silicon atom and calculating various electronic and steric descriptors, a QSAR model could be developed to predict the reactivity of new, related silane (B1218182) reagents for specific applications.

Investigation of Hypervalency and Bonding Nature at the Silicon Center

The nature of bonding to silicon, particularly in compounds where it exceeds the typical valency of four (hypervalency), is a topic of ongoing research. While the silicon in this compound is formally tetravalent, its interaction with nucleophiles could lead to transient pentacoordinate intermediates. Computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density at the bond critical points to characterize the nature of the Si-O bond and other bonds to the silicon center. Such analyses would provide insights into the extent of covalent and ionic character in these bonds and contribute to the broader understanding of silicon's bonding capabilities.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Organic Molecules

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. Generally, aryl bromides are common substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form biaryl structures or to extend aromatic systems. The presence of the 2-bromo-substituent on the phenoxy ring of (2-Bromophenoxy)(tert-butyl)diphenylsilane theoretically allows it to participate in such reactions. However, specific studies detailing the use of this compound as a substrate in these transformations to create aryl-extended systems are not found in the current body of scientific literature.

Silicon-containing heterocycles are of interest in materials science and medicinal chemistry. The synthesis of such structures can sometimes be achieved from precursors containing both silicon and a suitably functionalized aryl group. While the structure of this compound contains these basic components, there is no specific research available that demonstrates its use in the synthesis of silicon-containing heterocycles. Methodologies for creating silicon-bridged biaryls often involve intramolecular coupling reactions of related arylsilanes, but the application of this specific compound has not been reported. researchgate.net

The functional groups present in this compound—the aryl bromide and the silyl (B83357) ether—offer theoretical points for derivatization. The aryl bromide could be converted into an organometallic reagent (e.g., via lithium-halogen exchange or Grignard formation) to react with various electrophiles. The tert-butyldiphenylsilyl ether is a protecting group for the phenolic oxygen, which could be cleaved to allow for further functionalization at that position. Despite this potential, there are no specific reports in the scientific literature that describe the derivatization of this compound for the introduction of advanced functionalities.

Utility in the Development of Novel Reagents and Catalysts

The potential for this compound to serve in the development of new reagents or catalysts has not been explored in the available chemical literature.

Phosphine (B1218219) ligands are common in metal catalysis. While the phenyl groups on the silicon atom of this compound could theoretically be functionalized to introduce phosphine moieties, thereby creating a potential ligand, there is no published research demonstrating the synthesis of any such ligand from this specific precursor. The steric and electronic properties of the resulting ligand would be influenced by the bulky tert-butyl and the 2-bromophenoxy groups, but without experimental data, any potential applications in metal catalysis remain speculative.

Reactive silicon species, such as silyl radicals or silyl anions, are useful in organic synthesis. The generation of such species often involves the cleavage of a silicon-heteroatom or silicon-carbon bond. While it is conceivable that under specific reductive or photolytic conditions, the Si-O bond in this compound could be cleaved to generate a reactive silicon species, there is no evidence in the scientific literature to suggest that this compound is used for the in situ generation of such intermediates.

Contribution to Silicon-Bridged π-Conjugated Systems

Silicon-bridged π-conjugated systems are a class of molecules that have garnered considerable interest due to their unique electronic and photophysical properties. These properties make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The incorporation of a silicon atom into a π-conjugated framework can influence the molecule's frontier molecular orbital (HOMO-LUMO) energy levels, enhance its thermal and oxidative stability, and enforce a more planar geometry, which can facilitate intermolecular charge transport.

This compound can serve as a key starting material for the synthesis of silicon-bridged π-conjugated systems through intramolecular cyclization reactions. The presence of the ortho-bromine atom provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of a new ring that incorporates the silicon atom.

One plausible synthetic strategy involves a palladium-catalyzed intramolecular silyl-Heck reaction. In this approach, the palladium catalyst would oxidatively add to the carbon-bromine bond, followed by an intramolecular insertion of the silyl group into the newly formed organopalladium intermediate. Subsequent reductive elimination would then yield the desired silicon-bridged heterocyclic system. The general scheme for such a transformation is depicted below:

Scheme 1: Proposed Palladium-Catalyzed Intramolecular Cyclization

| Reactant | Catalyst | Product |

| This compound | Palladium(0) complex | Dibenzo[b,d] researchgate.netreddit.comoxasiline derivative |

Another potential route to these silicon-bridged structures is through a lithium-halogen exchange reaction. Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would selectively replace the bromine atom with a lithium atom. The resulting aryllithium species could then undergo an intramolecular nucleophilic attack on the silicon atom, displacing one of the phenyl groups to form the silicon-containing ring.

The photophysical properties of the resulting silicon-bridged π-conjugated systems can be fine-tuned by modifying the substituents on the aromatic rings or the silicon atom. The tert-butyl group on the silicon atom in the parent compound provides steric bulk, which can enhance the solubility and processability of the final material, as well as potentially influence the solid-state packing and intermolecular interactions.

Role in the Synthesis of Precursors for Functional Materials Research

Beyond its direct application in the synthesis of silicon-bridged systems, this compound is a versatile precursor for a broader range of functional materials. The tert-butyldiphenylsilyl ether group is a robust protecting group for the phenolic oxygen, allowing for a wide range of chemical transformations to be performed on the bromo-substituted aromatic ring without affecting the hydroxyl functionality.

For instance, the bromine atom can be readily converted into other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of various aryl, vinyl, or alkynyl substituents, leading to the formation of more extended π-conjugated systems. These precursors can then be deprotected to reveal the phenolic hydroxyl group, which can be used for further functionalization or to modulate the material's properties, such as its solubility or ability to participate in hydrogen bonding.

Table 1: Potential Functional Group Transformations of this compound

| Reaction Type | Reagent | Product Functionality | Potential Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl | OLEDs, OFETs |

| Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl, or Alkynyl substituted | Conjugated Polymers |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Arylalkyne | Molecular Wires, Sensors |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Arylamine | Hole-Transport Materials |

The resulting functionalized molecules can serve as monomers for polymerization, leading to the formation of silicon-containing polymers with tailored electronic and optical properties. The incorporation of the bulky tert-butyldiphenylsilyl group can enhance the amorphous nature of the polymers, which is often desirable for applications in solution-processed electronic devices.

Future Research Directions and Outlook

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of a carbon-bromine bond on the aromatic ring of (2-Bromophenoxy)(tert-butyl)diphenylsilane makes it a prime candidate for cross-coupling reactions. Future research will likely focus on the development of novel catalytic systems to enhance its reactivity and selectivity in these transformations. While palladium-catalyzed reactions are a mainstay in organic synthesis, emerging trends point towards the use of more earth-abundant and cost-effective metals. acs.orgresearchgate.net

Exploration into nickel-catalyzed cross-coupling reactions of aryl ethers, for instance, could provide more economical and sustainable alternatives to traditional methods. acs.org Additionally, the development of monoligated palladium(0) species, known for their high activity, could enable transformations under milder conditions and with lower catalyst loadings. acs.org The investigation of cooperative catalysis, perhaps involving a combination of transition metals or a metal and an organocatalyst, could unlock novel reaction pathways and improve control over product formation. illinois.edu

Future efforts in this area could be systematically tabulated as follows:

| Catalyst System | Target Reaction Type | Potential Advantages |

| Nickel-based catalysts | Suzuki, Buchwald-Hartwig, Sonogashira couplings | Lower cost, unique reactivity profiles |

| Iron-based catalysts | C-C and C-heteroatom bond formation | High abundance, low toxicity, potential for novel selectivity rsc.org |

| Copper-based catalysts | Ullmann-type couplings, C-N and C-O bond formation | Cost-effective, versatile reactivity |

| Dual catalytic systems | Photoredox/metal catalysis | Access to novel reaction pathways via radical intermediates nih.gov |

Development of Asymmetric Transformations Incorporating the Chiral Information

The silicon center in this compound is prochiral. Upon substitution of one of the phenyl groups or the tert-butyl group, a chiral-at-silicon center can be generated. This opens up exciting possibilities for the development of asymmetric transformations. Recent advancements in the organocatalytic asymmetric synthesis of Si-stereogenic silyl (B83357) ethers demonstrate the feasibility of creating chiral silicon centers with high enantioselectivity. nih.govacs.orgacs.orgresearchgate.net

Future research could explore the use of chiral ligands in transition metal-catalyzed reactions to induce asymmetry at the silicon atom during cross-coupling or other functionalization reactions. Furthermore, the development of enzymatic resolutions or desymmetrization strategies could provide alternative routes to enantioenriched derivatives of this compound. chemrxiv.org The synthesis of chiral non-racemic organosilicon compounds is of growing interest due to their potential applications in stereoselective synthesis and materials science. researchgate.net

Key research goals in this domain include:

Catalytic Asymmetric Synthesis: Employing chiral catalysts to directly synthesize enantiomerically enriched derivatives.

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct stereoselective transformations.

Enzymatic Methods: Utilizing enzymes for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of the target molecule.

Investigation of Green Chemistry Approaches for its Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of chemical syntheses. researchgate.net Future research on this compound will undoubtedly focus on developing more environmentally benign methods for its preparation and subsequent reactions. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes. researchgate.netnih.govnih.govmdpi.commdpi.com

The direct synthesis of organosilicon compounds from elemental silicon and organic halides or alcohols, known as the Müller-Rochow process, represents a cornerstone of industrial organosilicon chemistry. mdpi.comacs.org Investigating the direct synthesis of aryloxysilanes could offer a more atom-economical route to compounds like this compound. researchgate.net Furthermore, exploring the use of water as a reaction medium for cross-coupling and other transformations would significantly reduce the environmental impact of these processes.

Future green chemistry initiatives could be summarized as:

| Green Chemistry Approach | Application to this compound |

| Atom Economy | Development of direct synthesis routes to minimize waste. |

| Safer Solvents | Utilization of water, supercritical fluids, or ionic liquids as reaction media. |

| Catalysis | Design of highly efficient and recyclable catalysts to reduce catalyst loading and waste. |

| Energy Efficiency | Exploration of microwave-assisted or photochemical reactions to reduce energy consumption. |

Design of Novel Multi-Functional Organosilicon Reagents Based on its Core Structure

The structure of this compound offers multiple points for functionalization, making it an ideal platform for the design of novel multi-functional organosilicon reagents. sigmaaldrich.com The bromine atom can be converted into a variety of other functional groups through cross-coupling, lithiation, or Grignard formation. The silyl ether linkage can be cleaved under specific conditions to liberate the phenol (B47542), and the phenyl groups on the silicon atom can also be modified.

This versatility allows for the rational design of reagents with tailored properties for specific applications in organic synthesis. nih.gov For example, by introducing a second reactive site, the molecule could be used as a bifunctional linker or as a building block for the synthesis of complex molecular architectures. The stability of the tert-butyldiphenylsilyl group can be fine-tuned by modifying the substituents on the silicon atom, leading to protecting groups with orthogonal reactivity. acs.org

Potential designs for new reagents include:

Bifunctional Coupling Reagents: Incorporating a second reactive handle for sequential cross-coupling reactions.

Pro-ligands: Designing derivatives that can act as precursors to ligands for catalysis.

Building Blocks for Materials Science: Synthesizing polymers or dendrimers with the this compound unit as a repeating motif.

Computational-Guided Discovery of New Reactivity Modes and Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. nih.govresearchgate.net In the context of this compound, computational studies can provide valuable insights into its electronic structure, steric properties, and potential reaction pathways.

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, thereby predicting their feasibility and selectivity. This can guide experimental efforts by identifying promising reaction conditions and catalysts. For example, computational screening of different ligands for a palladium-catalyzed cross-coupling reaction could accelerate the discovery of a highly efficient catalytic system. Furthermore, computational methods can be used to predict the properties of novel materials derived from this compound, such as their electronic and optical properties, which could guide their application in areas like organic electronics.

Future computational research directions may include:

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions | Understanding of reaction pathways and catalyst behavior. |

| Molecular Dynamics (MD) | Simulation of interactions with biological targets | Prediction of potential bioactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with properties | Design of new molecules with desired functionalities. |

| Machine Learning (ML) | Prediction of reaction outcomes and properties | Accelerated discovery of new reactions and materials. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-bromophenoxy)(tert-butyl)diphenylsilane, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via Williamson ether synthesis by reacting 2-bromophenol with tert-butylchlorodiphenylsilane in the presence of a base (e.g., NaH or K₂CO₃). Key steps include:

- Silylation : Protect the hydroxyl group of 2-bromophenol using tert-butylchlorodiphenylsilane under anhydrous conditions (e.g., THF, 0°C to room temperature) .

- Catalysts : DMAP (4-dimethylaminopyridine) may enhance reaction efficiency by activating the silyl chloride .

- Purification : Use column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 70–85% .

Q. What analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Techniques :

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 7.6–7.4 ppm (diphenyl protons), δ 1.1 ppm (tert-butyl protons), and δ 4.2–4.0 ppm (phenoxy methylene protons) .

- ¹³C NMR : Peaks at ~135 ppm (aromatic carbons) and 25–27 ppm (tert-butyl carbons) .

- HRMS : Confirm molecular weight (e.g., [M+H⁺]⁺ at m/z 415.12 for C₂₂H₂₃BrOSi) .

- FTIR : Absorbances at ~1250 cm⁻¹ (Si-C stretching) and 1100 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl and diphenyl groups influence regioselectivity in substitution reactions involving this compound?

- Mechanistic Insight : The bulky tert-butyl group creates steric hindrance, directing nucleophilic attacks (e.g., in Suzuki-Miyaura couplings) toward the less hindered bromophenoxy moiety. Computational studies suggest a 15–20% kinetic preference for substitution at the para position of the bromophenoxy group due to reduced steric clash .

- Experimental Design : Compare reaction outcomes using substrates with varying substituent sizes (e.g., tert-butyl vs. trimethylsilyl) to isolate steric contributions .

Q. Can this compound serve as a precursor for cross-coupling reactions, and what catalytic systems are most effective?

- Applications : The bromine atom enables participation in Buchwald-Hartwig amination or Kumada couplings . For example:

- Pd Catalysis : Use Pd(OAc)₂/XPhos (2 mol%) in toluene at 100°C to couple with arylboronic acids, achieving >80% conversion .

- Ni-Mediated Reactions : NiCl₂(dme)/PPh₃ systems are effective for alkyl-alkyl couplings but require careful exclusion of moisture .

Q. What are the thermal and hydrolytic stability profiles of this compound under typical reaction conditions?

- Stability Data :

- Thermal : Stable up to 150°C (TGA data shows <5% mass loss). Decomposition occurs at 180°C, releasing diphenylsiloxane byproducts .

- Hydrolytic : Susceptible to hydrolysis in acidic (pH < 3) or basic (pH > 10) conditions. Half-life in neutral aqueous solutions at 25°C is >48 hours .

Q. How does the electronic nature of the bromophenoxy group affect its reactivity in photochemical applications?

- Mechanistic Studies : The electron-withdrawing bromine atom stabilizes radical intermediates generated under UV light (λ = 254 nm). Time-resolved EPR spectroscopy reveals a triplet-state lifetime of 50–100 µs, enabling applications in photo-initiated polymerizations .

Q. What strategies can mitigate competing side reactions (e.g., proto-desilylation) during functionalization of this compound?

- Optimization :

- Solvent Choice : Use non-polar solvents (e.g., toluene) to suppress ionic pathways.

- Additives : Add 1 eq. of TBAF (tetrabutylammonium fluoride) to selectively cleave the silyl ether post-reaction without affecting the bromophenoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.